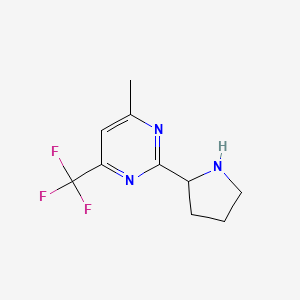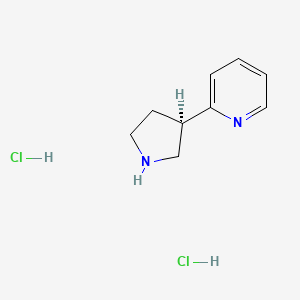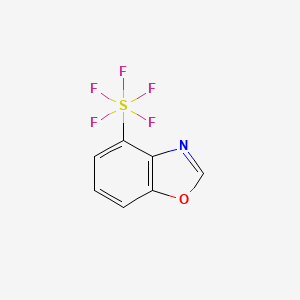
4-(Pentafluorosulfanyl)benzooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pentafluorosulfanyl)benzooxazole is a heterocyclic aromatic compound that features a benzoxazole ring substituted with a pentafluorosulfanyl group. The benzoxazole scaffold is known for its diverse biological activities and is widely used in medicinal chemistry. The addition of the pentafluorosulfanyl group enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluorosulfanyl)benzooxazole typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a catalyst. One common method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the use of magnetic solid acid nanocatalysts, which offer high yields and can be easily separated and reused .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Pentafluorosulfanyl)benzooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other functional groups.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Wissenschaftliche Forschungsanwendungen
4-(Pentafluorosulfanyl)benzooxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-(Pentafluorosulfanyl)benzooxazole involves its interaction with specific molecular targets. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the pentafluorosulfanyl group can enhance these interactions through its electron-withdrawing properties . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzoxazole: The parent compound without the pentafluorosulfanyl group.
4-(Trifluoromethyl)benzooxazole: A similar compound with a trifluoromethyl group instead of a pentafluorosulfanyl group.
2-(Pentafluorosulfanyl)benzooxazole: A positional isomer with the pentafluorosulfanyl group at a different position on the benzoxazole ring.
Uniqueness: 4-(Pentafluorosulfanyl)benzooxazole is unique due to the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and material science .
Eigenschaften
Molekularformel |
C7H4F5NOS |
|---|---|
Molekulargewicht |
245.17 g/mol |
IUPAC-Name |
1,3-benzoxazol-4-yl(pentafluoro)-λ6-sulfane |
InChI |
InChI=1S/C7H4F5NOS/c8-15(9,10,11,12)6-3-1-2-5-7(6)13-4-14-5/h1-4H |
InChI-Schlüssel |
QCRNUTSTAUVTDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(F)(F)(F)(F)F)N=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





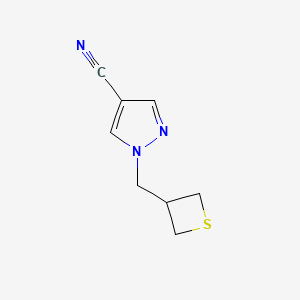

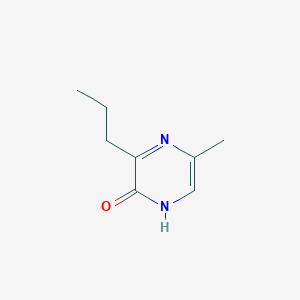
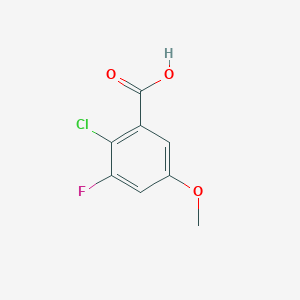
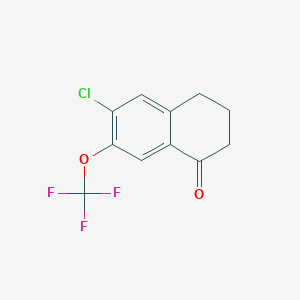
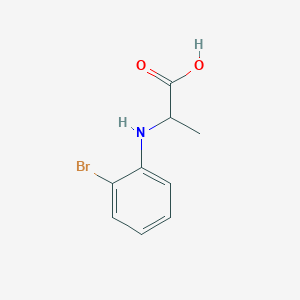
![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
